molecular formula C12H11ClN2O2 B2383755 N-[(6-Chloro-1H-indol-2-yl)methyl]oxirane-2-carboxamide CAS No. 2411199-92-1

N-[(6-Chloro-1H-indol-2-yl)methyl]oxirane-2-carboxamide

Cat. No.: B2383755
CAS No.: 2411199-92-1
M. Wt: 250.68
InChI Key: GRLUPZUDLFZNLD-UHFFFAOYSA-N
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Description

N-[(6-Chloro-1H-indol-2-yl)methyl]oxirane-2-carboxamide is a compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features an indole ring system, which is a common structural motif in many natural products and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(6-Chloro-1H-indol-2-yl)methyl]oxirane-2-carboxamide typically involves the reaction of 6-chloroindole with an appropriate epoxide and carboxamide precursor. One common method involves the use of epichlorohydrin as the epoxide source, which reacts with 6-chloroindole under basic conditions to form the oxirane ring. The carboxamide group can be introduced through subsequent reactions with amines or other carboxamide precursors .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations .

Chemical Reactions Analysis

Types of Reactions

N-[(6-Chloro-1H-indol-2-yl)methyl]oxirane-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted indole derivatives, diols, and other functionalized compounds that retain the indole core structure .

Scientific Research Applications

N-[(6-Chloro-1H-indol-2-yl)methyl]oxirane-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(6-Chloro-1H-indol-2-yl)methyl]oxirane-2-carboxamide involves its interaction with specific molecular targets and pathways. The indole ring system allows it to bind to various receptors and enzymes, modulating their activity. The oxirane ring can undergo ring-opening reactions, forming covalent bonds with nucleophilic sites on proteins and other biomolecules, thereby altering their function .

Comparison with Similar Compounds

Similar Compounds

    N-[(6-Chloro-1H-indol-2-yl)methyl]carboxamide: Lacks the oxirane ring but retains the indole and carboxamide functionalities.

    6-Chloroindole-2-carboxamide: Similar structure but without the oxirane ring and the N-methyl group.

    N-[(6-Chloro-1H-indol-2-yl)methyl]oxirane: Contains the oxirane ring but lacks the carboxamide group.

Uniqueness

N-[(6-Chloro-1H-indol-2-yl)methyl]oxirane-2-carboxamide is unique due to the presence of both the oxirane and carboxamide groups, which confer distinct chemical reactivity and biological activity.

Properties

IUPAC Name

N-[(6-chloro-1H-indol-2-yl)methyl]oxirane-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11ClN2O2/c13-8-2-1-7-3-9(15-10(7)4-8)5-14-12(16)11-6-17-11/h1-4,11,15H,5-6H2,(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRLUPZUDLFZNLD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(O1)C(=O)NCC2=CC3=C(N2)C=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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